molecular formula C6H9BrF2O B6214452 3-(bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol, Mixture of diastereomers CAS No. 2731014-50-7

3-(bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol, Mixture of diastereomers

Cat. No. B6214452
CAS RN: 2731014-50-7
M. Wt: 215
InChI Key:
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Description

3-(Bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol, or 3-BMDF, is a mixture of diastereomers that is used in a range of scientific research applications. It is a synthetic compound that has been developed to provide a reliable and cost-effective source of a versatile reagent for use in drug discovery, organic synthesis, and other laboratory experiments.

Scientific Research Applications

3-BMDF has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of biologically active compounds, and as a versatile reagent for drug discovery. It has also been used in the synthesis of a variety of organometallic compounds and as a catalyst for the formation of carbon-carbon bonds.

Mechanism of Action

3-BMDF is a versatile reagent that can be used in a variety of reactions. In the presence of a base, such as potassium hydroxide, 3-BMDF can act as a nucleophile, attacking electrophilic substrates. It can also act as an electrophile, reacting with nucleophilic substrates. In addition, 3-BMDF can be used as a catalyst in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BMDF have not been extensively studied. However, it is known that 3-BMDF is rapidly metabolized in the body and is not expected to accumulate in tissues. In addition, 3-BMDF has been shown to be non-toxic in animal studies.

Advantages and Limitations for Lab Experiments

3-BMDF has several advantages for use in laboratory experiments. It is a cost-effective reagent, and its synthesis method is relatively simple and straightforward. In addition, 3-BMDF is a versatile reagent that can be used for a variety of reactions. However, it is important to note that 3-BMDF is a mixture of diastereomers and must be separated before use.

Future Directions

There are a number of potential future directions for 3-BMDF. It could be used in the synthesis of more complex molecules, such as natural products and drugs, and as a catalyst for the formation of more complex carbon-carbon bonds. In addition, further studies could be conducted to explore the biochemical and physiological effects of 3-BMDF and to identify potential therapeutic applications. Finally, 3-BMDF could be used as a model compound to study the structure-activity relationships of other compounds.

Synthesis Methods

3-BMDF can be synthesized from the reaction of 1-bromo-3-methylcyclobutan-1-ol (3-MBC) and bis(difluoromethyl)ether (DFME) in the presence of a base, such as potassium hydroxide. The reaction of 3-MBC and DFME is carried out at room temperature and yields a mixture of diastereomers, which can then be separated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol involves the conversion of a cyclobutanone derivative to the desired alcohol via a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Bromomethane", "Difluoromethane", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is treated with bromomethane and sodium hydride in methanol to form 3-bromomethylcyclobutanone.", "Step 2: 3-bromomethylcyclobutanone is then reacted with difluoromethane in the presence of hydrochloric acid to form a mixture of diastereomers of 3-(bromomethyl)-1-(difluoromethyl)cyclobutanone.", "Step 3: The mixture of diastereomers is then treated with sodium hydroxide in water to hydrolyze the bromomethyl group and form the desired product, 3-(bromomethyl)-1-(difluoromethyl)cyclobutan-1-ol as a mixture of diastereomers." ] }

CAS RN

2731014-50-7

Molecular Formula

C6H9BrF2O

Molecular Weight

215

Purity

95

Origin of Product

United States

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